molecular formula C7H10N2OS B13160109 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone

1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone

Cat. No.: B13160109
M. Wt: 170.23 g/mol
InChI Key: YLAOSSVWDCJUTN-UHFFFAOYSA-N
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Description

1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic or basic conditions to form the thiazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Uniqueness: 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C7H10N2OS/c1-4(2)6(10)5-3-11-7(8)9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

YLAOSSVWDCJUTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CSC(=N1)N

Origin of Product

United States

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